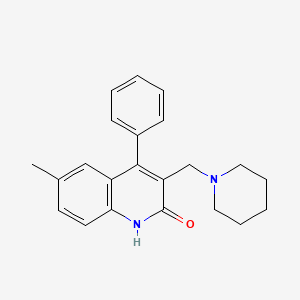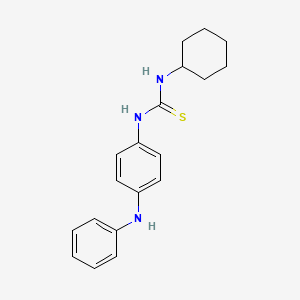![molecular formula C17H16FNO B5780156 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5780156.png)
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one, commonly known as FABP4 inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. FABP4, also known as fatty acid-binding protein 4, is a protein that is involved in the regulation of lipid metabolism and inflammation. Inhibition of FABP4 has been shown to have beneficial effects in various disease conditions, making it a promising target for drug development.
作用機序
FABP4 inhibitor works by binding to FABP4 protein and preventing its interaction with 3-[(2-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one acids. This leads to a reduction in the uptake and storage of this compound acids in adipose tissue and liver, resulting in improved lipid metabolism and reduced inflammation. The mechanism of action of FABP4 inhibitor has been elucidated through various biochemical and physiological studies.
Biochemical and Physiological Effects:
FABP4 inhibitor has been shown to have several biochemical and physiological effects in preclinical studies. It reduces the expression of pro-inflammatory cytokines and chemokines, inhibits the activation of NF-κB, and attenuates the infiltration of immune cells into adipose tissue. It also improves glucose tolerance, insulin sensitivity, and lipid profile in animal models of metabolic disorders. These effects are attributed to the inhibition of FABP4, which regulates lipid metabolism and inflammation.
実験室実験の利点と制限
The advantages of using FABP4 inhibitor in lab experiments include its specificity for FABP4, its well-characterized mechanism of action, and its potential therapeutic applications. However, the limitations include the need for optimization of dosage and administration route, as well as the potential for off-target effects. Further studies are needed to address these limitations and to determine the optimal conditions for the use of FABP4 inhibitor in lab experiments.
将来の方向性
There are several future directions for the research on FABP4 inhibitor. These include the development of more potent and selective inhibitors, the optimization of dosage and administration route, the evaluation of its safety and efficacy in clinical trials, and the exploration of its potential applications in other disease conditions. Further studies are also needed to elucidate the molecular mechanisms underlying the effects of FABP4 inhibitor and to identify potential biomarkers for patient selection and monitoring. Overall, the research on FABP4 inhibitor holds great promise for the development of novel therapeutic agents for metabolic disorders.
合成法
The synthesis of FABP4 inhibitor involves several steps, starting with the reaction of 2-fluoroaniline with 4-methylacetophenone to form the intermediate product, which is then reacted with acetic anhydride and sodium acetate to produce the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
科学的研究の応用
FABP4 inhibitor has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-diabetic, and anti-obesity effects in preclinical studies. Inhibition of FABP4 has also been shown to improve insulin sensitivity, reduce atherosclerosis, and ameliorate liver steatosis. These findings suggest that FABP4 inhibitor has the potential to be developed as a novel therapeutic agent for the treatment of metabolic disorders.
特性
IUPAC Name |
(E)-3-(2-fluoroanilino)-1-(4-methylphenyl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO/c1-12-7-9-14(10-8-12)17(20)11-13(2)19-16-6-4-3-5-15(16)18/h3-11,19H,1-2H3/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWADQRFUXITLI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(4-[1,3]oxazolo[5,4-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5780085.png)
![N-1,3-benzodioxol-5-yl-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5780094.png)

![5-bromo-N'-[1-(3-pyridinyl)ethylidene]-2-furohydrazide](/img/structure/B5780106.png)
![4-bromo-N-[3-(4-ethyl-1-piperazinyl)-3-oxopropyl]benzenesulfonamide](/img/structure/B5780119.png)
![N-(3-chloro-4-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5780121.png)



![2-methoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B5780162.png)
![1-({[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}acetyl)piperidine](/img/structure/B5780167.png)
![3-isopropoxy-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5780172.png)
![ethyl 4-{[3-(methylthio)phenyl]amino}-1-piperidinecarboxylate](/img/structure/B5780173.png)
![N-(2-fluorophenyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5780179.png)